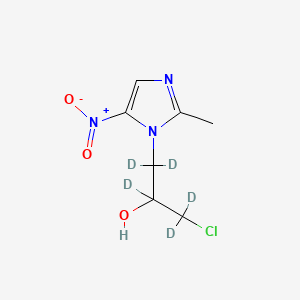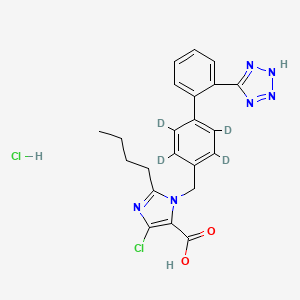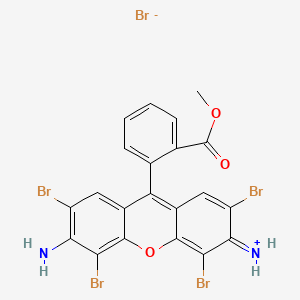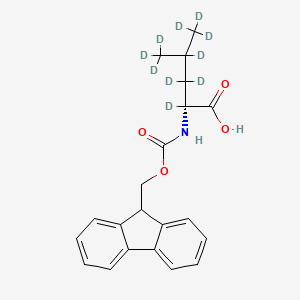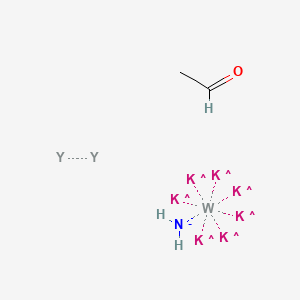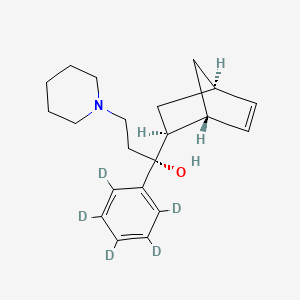
rel-Biperiden-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-Biperiden-d5 is a deuterium-labeled derivative of Biperiden, a muscarinic acetylcholine receptor antagonist. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-Biperiden-d5 involves the incorporation of deuterium atoms into the Biperiden molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Biperiden can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the exchange of hydrogen with deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
rel-Biperiden-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rel-Biperiden-d5 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Biperiden.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic profiles.
Analytical Chemistry: Utilized in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for precise quantification and structural analysis.
Mécanisme D'action
rel-Biperiden-d5 exerts its effects by acting as a competitive antagonist of acetylcholine at muscarinic acetylcholine receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory and inhibitory neurotransmitters in the corpus striatum, which is crucial for the treatment of Parkinson’s disease and other neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biperiden: The non-deuterated form of rel-Biperiden-d5, used for similar purposes but without the benefits of deuterium labeling.
Trihexyphenidyl: Another muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson’s disease.
Benztropine: A compound with similar pharmacological properties, used to treat Parkinsonism and extrapyramidal symptoms.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and analytical chemistry.
Propriétés
Formule moléculaire |
C21H29NO |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21+/m1/s1/i1D,3D,4D,7D,8D |
Clé InChI |
YSXKPIUOCJLQIE-FZRQPONZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@H]4C[C@@H]3C=C4)O)[2H])[2H] |
SMILES canonique |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


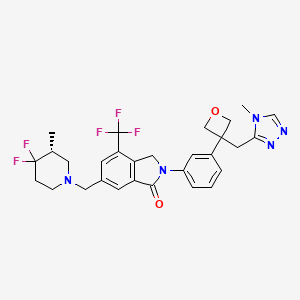
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
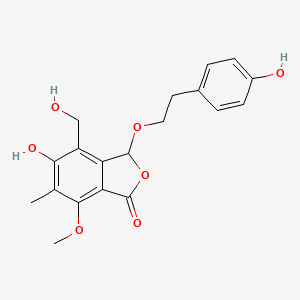

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
